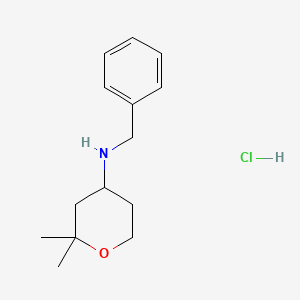

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride” is a chemical compound with the formula C14H22ClNO . It is related to “(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid”, which has the formula C16H22O3 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H22ClNO . A related compound, “2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-N-(2-cyano-ethyl)-N-methyl-acetamide”, has the formula C20H28N2O2 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 255.79 . A related compound, “2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-N-(2-cyano-ethyl)-N-methyl-acetamide”, has a molecular weight of 328.4 g/mol .Scientific Research Applications

Antimicrobial and Anticoccidial Activity

Research shows that derivatives of tetrahydro-pyran, such as benzyl-(2,2-dimethyl-tetrahydro-pyran-4-yl)-amine hydrochloride, have potential applications in antimicrobial and anticoccidial treatments. A study demonstrated that amine adducts of this compound exhibited significant activity as coccidiostats, offering protection against Eimeria tenella in chickens (Georgiadis, 1976).

Molecular Probing

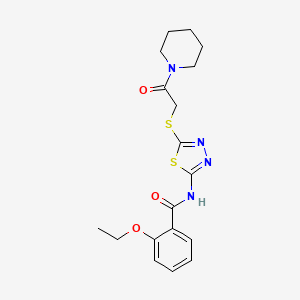

This compound has been utilized in synthesizing molecular probes. For example, a study involved synthesizing a labeled form of TAK779, a potent CCR5 antagonist, using this compound as an intermediate. This application highlights its utility in creating site-specific molecular probes for research purposes (Konno et al., 2009).

Synthesis of Diverse Chemical Compounds

The compound's derivatives are useful in synthesizing a variety of chemical compounds. It has been used as a starting material in alkylation and ring closure reactions to create a structurally diverse library of compounds, showcasing its versatility in chemical synthesis (Roman, 2013).

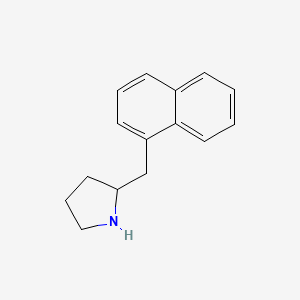

Role in Synthesis of Dual Serotonin/Noradrenaline Reuptake Inhibitors

A series of derivatives of this compound, specifically N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, have shown potential as selective dual serotonin and noradrenaline reuptake inhibitors. This suggests its applicability in developing treatments for disorders related to neurotransmitter imbalances (Fish et al., 2007).

Properties

IUPAC Name |

N-benzyl-2,2-dimethyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-14(2)10-13(8-9-16-14)15-11-12-6-4-3-5-7-12;/h3-7,13,15H,8-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFCVTWNKTUNND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NCC2=CC=CC=C2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809515 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2379174.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)

![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)

![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2379192.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2379194.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)

![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)